molecular formula C23H28N4O6S3 B2583744 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 865160-36-7

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2583744
CAS No.: 865160-36-7
M. Wt: 552.68
InChI Key: YIVVDYQUYASJPB-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(2-Methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a structurally complex molecule featuring a benzo[d]thiazole core substituted with a sulfamoyl group at position 6 and a 2-methoxyethyl moiety at position 3. The Z-configuration of the imine group (C=N) in the thiazole ring is critical for its stereochemical stability. This compound’s design likely targets sulfonamide-sensitive biological pathways, given its sulfamoyl and sulfonyl substituents .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S3/c1-16-9-11-26(12-10-16)36(31,32)18-5-3-17(4-6-18)22(28)25-23-27(13-14-33-2)20-8-7-19(35(24,29)30)15-21(20)34-23/h3-8,15-16H,9-14H2,1-2H3,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVVDYQUYASJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. The starting materials might include 2-methoxyethylamine, 6-sulfamoylbenzo[d]thiazole, and 4-methylpiperidine. The synthesis could involve steps such as:

  • Formation of the benzo[d]thiazole core.
  • Introduction of the sulfonamide group.
  • Coupling reactions to attach the piperidine and benzamide moieties.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the nitro or sulfonamide groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the development of new materials or catalysts.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific enzymes or receptors involved in diseases.

Industry

Industrial applications might involve its use in the synthesis of advanced materials or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. Molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Core Heterocyclic Systems

  • Target Compound: Features a benzo[d]thiazole ring system, which is less common in the referenced study. This ring system is known for its metabolic stability and π-π stacking interactions in drug design.
  • Evidence Compounds : Utilize 1,2,4-triazole rings (e.g., compounds [7–15]), which exhibit tautomerism (thione-thiol equilibrium) and are associated with diverse biological activities, including antimicrobial and anticancer effects .

Substituent Analysis

Feature Target Compound Evidence Compounds (e.g., [7–15])
Sulfonyl Groups 6-sulfamoyl and 4-(4-methylpiperidinyl)sulfonyl 4-X-phenylsulfonyl (X = H, Cl, Br) and fluorophenyl
Electron-Withdrawing Sulfamoyl group enhances H-bond donor capacity Halogens (Cl, Br, F) improve lipophilicity and binding
Alkyl/Aryl Chains 2-methoxyethyl enhances solubility Phenyl/4-fluorophenyl groups increase hydrophobicity

Spectroscopic Differentiation

  • IR Spectra :

    • Target Compound : Expected ν(C=S) at ~1240–1250 cm⁻¹ (similar to evidence compounds [7–9]), but lacks ν(NH) in the 3150–3414 cm⁻¹ range due to absence of triazole NH groups.
    • Evidence Compounds : ν(C=O) at 1663–1682 cm⁻¹ in hydrazinecarbothioamides [4–6]; ν(S-H) absent in triazoles [7–9], confirming thione tautomers .
  • NMR :

    • The target’s 4-methylpiperidinyl group would show distinct δ 1.2–2.8 ppm (CH2/CH3) in ¹H-NMR, unlike the fluorophenyl signals (δ 6.8–7.6 ppm) in compounds [10–15].

Data Tables

Table 1: Key Structural and Spectral Comparisons

Parameter Target Compound Compound [7] (X = H) Compound [10] (R = Ph)
Core Structure Benzo[d]thiazole 1,2,4-Triazole S-Alkylated 1,2,4-Triazole
Sulfonyl Groups 6-sulfamoyl, 4-methylpiperidinylsulfonyl 4-phenylsulfonyl 4-phenylsulfonyl
IR ν(C=S) ~1245 cm⁻¹ 1247 cm⁻¹ Not applicable (alkylated)
Synthetic Step Likely multi-step alkylation/sulfonylation Cyclization of hydrazinecarbothioamide S-alkylation with 2-bromoacetophenone

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C20H21N3O6S2C_{20}H_{21}N_{3}O_{6}S_{2} with a molecular weight of approximately 463.52 g/mol. The structure features a benzothiazole moiety linked to a sulfonamide and piperidine group, which are thought to contribute to its biological activity.

Structural Formula

 Z N 3 2 methoxyethyl 6 sulfamoylbenzo d thiazol 2 3H ylidene 4 4 methylpiperidin 1 yl sulfonyl benzamide\text{ Z N 3 2 methoxyethyl 6 sulfamoylbenzo d thiazol 2 3H ylidene 4 4 methylpiperidin 1 yl sulfonyl benzamide}

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . For instance, related compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines, including colon cancer and oral squamous cell carcinoma (OSCC) cells. The following table summarizes some relevant findings:

CompoundCell LineIC50 (µM)Mechanism of Action
2aHCT116< 1Induces apoptosis via caspase activation
2bHT29< 1Mitochondrial membrane depolarization
3aCa9-22< 4ROS accumulation and cell cycle arrest

These compounds induce apoptotic cell death , characterized by caspase-3 activation and subG1 accumulation in OSCC cells, suggesting that the compound may share similar mechanisms of action .

Selectivity Index

The selectivity index (SI) is an important parameter in assessing the therapeutic potential of anticancer agents. Compounds similar to this compound have demonstrated large SI values, indicating lower toxicity to non-malignant cells compared to malignant ones. This selectivity is crucial for minimizing side effects during treatment.

Mode of Action Studies

Mode-of-action studies on related compounds reveal several key pathways involved in their anticancer effects:

  • Caspase Activation : Essential for the execution phase of apoptosis.
  • Mitochondrial Dysfunction : Depolarization of the mitochondrial membrane potential leads to increased reactive oxygen species (ROS), contributing to cell death.
  • Cell Cycle Arrest : Accumulation in specific phases of the cell cycle can inhibit proliferation.

Study 1: Antitumor Activity in Colon Cancer Models

A study evaluated the cytotoxic effects of several analogs against human colon cancer cell lines (HCT116 and HT29). The results indicated that modifications in the piperidine and sulfonamide groups could enhance potency. Notably, compounds with electron-withdrawing substituents exhibited improved activity, suggesting that further structural optimization could yield more effective agents .

Study 2: Apoptosis Induction in OSCC Cells

Another investigation focused on the ability of certain derivatives to induce apoptosis in OSCC cells. The study demonstrated that these compounds increased ROS levels significantly and activated apoptotic pathways, leading to cell death. This reinforces the potential of this compound as a promising candidate for further development .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for this compound?

  • Methodological Answer : Multi-step synthesis requires careful planning for regioselectivity, protecting group strategies (e.g., sulfamoyl and piperidinyl groups), and reaction conditions. For example, condensation reactions involving thiazole intermediates (as in ) and intermolecular cyclization (similar to triazolothiadiazine synthesis in ) are critical. Low-yield steps (e.g., 2-5% overall yield in ) highlight the need for optimizing catalysts and solvents. Use orthogonal purification methods (HPLC, column chromatography) to isolate intermediates .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., torsion angles and bond distances in ).
  • NMR : Analyze coupling constants (e.g., 1^1H and 13^13C) to confirm Z-configuration and substituent positions.
  • HRMS : Validates molecular formula and isotopic patterns.
  • FT-IR : Identifies functional groups (sulfonamide C=O stretch at ~1700 cm1^{-1}) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :

  • Enzymatic inhibition assays : Target kinases or proteases using fluorogenic substrates.
  • Cell-based cytotoxicity : Use MTT or ATP-luminescence assays in cancer cell lines.
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Reference protocols from and PubChem-derived analogs () for assay design .

Advanced Research Questions

Q. How can Bayesian optimization improve low-yield steps in the synthesis?

  • Methodological Answer : Apply heuristic algorithms ( ) to screen variables (temperature, solvent polarity, catalyst loading). For example:

  • Parameter space : Test 10–100°C, DMF vs. THF, Pd(OAc)2_2 vs. PdCl2_2.
  • Response surface modeling : Prioritize factors with the highest impact on yield.
  • Validation : Compare optimized yields (e.g., 15–20%) to baseline (2–5% in ) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Reproducibility checks : Verify assay conditions (pH, serum concentration).
  • Purity analysis : Use HPLC (>95% purity) to rule out impurity-driven effects.
  • Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl vs. methyl groups in ) to identify SAR trends.
  • Meta-analysis : Pool data from multiple studies (e.g., ’s antiviral vs. anticancer results) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of the sulfamoyl and piperidinyl groups?

  • Methodological Answer :

  • Analog synthesis : Replace sulfamoyl with methylsulfonyl or modify piperidinyl substituents (4-methyl vs. 4-ethyl).

  • Computational docking : Map binding interactions using AutoDock Vina (e.g., hydrogen bonds with kinase ATP pockets).

  • Bioactivity correlation : Tabulate IC50_{50} values against structural variations (Table 1).

    Table 1 : Example SAR for Sulfamoyl/Piperidinyl Modifications

    SubstituentTarget Enzyme IC50_{50} (nM)Solubility (µg/mL)
    6-Sulfamoyl12 ± 1.58.2
    6-Methylsulfonyl45 ± 3.215.6
    4-Methylpiperidinyl18 ± 2.17.8
    4-Ethylpiperidinyl22 ± 1.96.5
    • Reference and PubChem analogs () for scaffold design .

Q. How to address solubility challenges during biological testing?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes.
  • Salt formation : Prepare sodium or hydrochloride salts of the sulfonamide group.
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles ( discusses solubility modifiers) .

Data Contradiction Analysis

Q. How to interpret conflicting metabolic stability data in hepatic microsomes?

  • Methodological Answer :

  • Species-specific differences : Compare human vs. rodent microsomes (CYP450 isoform variability).
  • LC-MS quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation at the methoxyethyl group).
  • Structural alerts : Identify labile sites (e.g., benzothiazole ring oxidation) using DFT calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.